molecular formula C8H4ClFN2O B15257327 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B15257327
M. Wt: 198.58 g/mol
InChI Key: JBJJUYGWMUSZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the one-pot reaction of anthranilamide with different aldehydes or ketones in the presence of a Lewis acid catalyst, such as BF3, in ethanol at reflux conditions . This method is efficient and allows for the easy removal of the catalyst by simple filtration.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysts, which can be easily removed and reused, is advantageous for large-scale production. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in 2-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one makes it unique compared to other quinazolinone derivatives. These substituents enhance its chemical reactivity and potential biological activity, making it a valuable compound for drug design and development .

Properties

IUPAC Name

2-chloro-8-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8-11-6-4(7(13)12-8)2-1-3-5(6)10/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJUYGWMUSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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